molecular formula C13H21NO2 B15298191 Tert-butyl 2-ethynylazepane-1-carboxylate

Tert-butyl 2-ethynylazepane-1-carboxylate

Cat. No.: B15298191
M. Wt: 223.31 g/mol
InChI Key: JCZWEEDPTMNLKU-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethynylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The tert-butyl group is a common protecting group in organic synthesis, providing steric hindrance and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethynylazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 2-ethynylazepane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Tert-butyl 2-ethynylazepane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its azepane ring structure.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: The compound can be used in the synthesis of polymers or other industrial chemicals with specialized functions.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynylazepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the azepane ring provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-ethynylpiperidine-1-carboxylate: Similar structure but with a six-membered ring.

    Tert-butyl 2-ethynylpyrrolidine-1-carboxylate: Similar structure but with a five-membered ring.

    Tert-butyl 2-ethynylmorpholine-1-carboxylate: Similar structure but with an oxygen atom in the ring.

Uniqueness

Tert-butyl 2-ethynylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can be exploited in the design of molecules with specific biological or material properties.

Properties

IUPAC Name

tert-butyl 2-ethynylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-11-9-7-6-8-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZWEEDPTMNLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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